(2E,4E)-2-(3-fluorophenyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile
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Overview
Description
(2E,4E)-2-(3-fluorophenyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile is an organic compound characterized by the presence of fluorine and methoxy functional groups attached to a conjugated diene system with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-2-(3-fluorophenyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and 4-methoxybenzaldehyde.
Knoevenagel Condensation: The aldehydes undergo a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to form the intermediate compound.
Dehydration: The intermediate compound is then subjected to dehydration to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-2-(3-fluorophenyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The fluorine and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, (2E,4E)-2-(3-fluorophenyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmacophore for the development of new drugs. Its structural features could be exploited to design molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and functional group versatility.
Mechanism of Action
The mechanism of action of (2E,4E)-2-(3-fluorophenyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- (2E,4E)-2-(3-chlorophenyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile
- (2E,4E)-2-(3-fluorophenyl)-5-(4-hydroxyphenyl)penta-2,4-dienenitrile
- (2E,4E)-2-(3-fluorophenyl)-5-(4-methoxyphenyl)hexa-2,4-dienenitrile
Uniqueness
(2E,4E)-2-(3-fluorophenyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile is unique due to the specific combination of fluorine and methoxy groups attached to the conjugated diene system. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
(2E,4E)-2-(3-fluorophenyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO/c1-21-18-10-8-14(9-11-18)4-2-6-16(13-20)15-5-3-7-17(19)12-15/h2-12H,1H3/b4-2+,16-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOCULYDOOSQHO-HYLYESJESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=C(C#N)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C=C(/C#N)\C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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